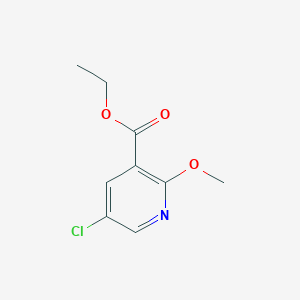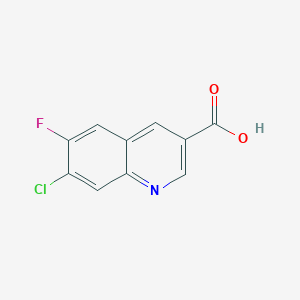
7-Chloro-6-fluoroquinoline-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Chloro-6-fluoroquinoline-3-carboxylic acid is a chemical compound with the molecular formula C10H5ClFNO2 and a molecular weight of 225.6 g/mol . This compound is part of the quinoline family, which is known for its wide range of applications in medicinal chemistry and industrial processes.
Métodos De Preparación
The synthesis of 7-Chloro-6-fluoroquinoline-3-carboxylic acid involves several steps, typically starting with the cyclization of appropriate precursors. One common method includes the use of 4,5-difluoro-2-nitrobenzoic acid, which undergoes reductive cyclization in basic media in the presence of sodium borohydride . Industrial production methods often involve bulk custom synthesis and procurement processes to ensure the compound’s availability for research and development .
Análisis De Reacciones Químicas
7-Chloro-6-fluoroquinoline-3-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: It can be oxidized or reduced under specific conditions to form different quinoline derivatives.
Cyclization Reactions: The compound can undergo cyclization to form more complex structures.
Common reagents used in these reactions include sodium borohydride for reduction and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
7-Chloro-6-fluoroquinoline-3-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex quinoline derivatives.
Biology: The compound is studied for its potential biological activities, including antibacterial and enzyme inhibition properties.
Industry: The compound is used in the production of dyes and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 7-Chloro-6-fluoroquinoline-3-carboxylic acid involves its interaction with specific molecular targets. In the context of antibacterial activity, quinoline derivatives, including this compound, target bacterial enzymes such as DNA gyrase and DNA topoisomerase IV. These enzymes are crucial for bacterial DNA replication and transcription. By stabilizing the enzyme-DNA complex, the compound induces double-strand breaks in the DNA, leading to bacterial cell death .
Comparación Con Compuestos Similares
7-Chloro-6-fluoroquinoline-3-carboxylic acid can be compared with other similar compounds, such as:
6-Fluoroquinoline-3-carboxylic acid: This compound has a similar structure but lacks the chlorine atom, which may affect its reactivity and biological activity.
7-Chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid:
Propiedades
Fórmula molecular |
C10H5ClFNO2 |
|---|---|
Peso molecular |
225.60 g/mol |
Nombre IUPAC |
7-chloro-6-fluoroquinoline-3-carboxylic acid |
InChI |
InChI=1S/C10H5ClFNO2/c11-7-3-9-5(2-8(7)12)1-6(4-13-9)10(14)15/h1-4H,(H,14,15) |
Clave InChI |
FMGBRPXBJPUIKD-UHFFFAOYSA-N |
SMILES canónico |
C1=C2C=C(C(=CC2=NC=C1C(=O)O)Cl)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





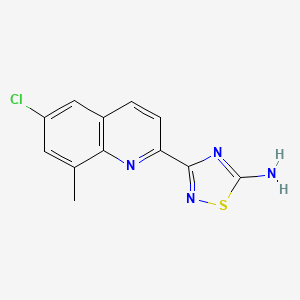


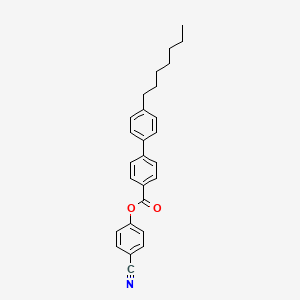

![tert-Butyl (2-formyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-6-yl)carbamate](/img/structure/B13933920.png)
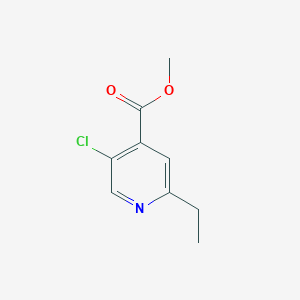
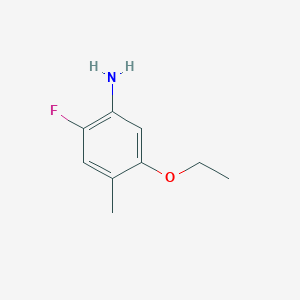

![5-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-ylmethyl)-benzo[1,3]dioxole](/img/structure/B13933947.png)
